molecular formula C9H12O4S B2762559 3,4-Dimethoxyphenylmethylsulfone CAS No. 33951-30-3

3,4-Dimethoxyphenylmethylsulfone

Cat. No.: B2762559
CAS No.: 33951-30-3
M. Wt: 216.25
InChI Key: NZPKJEPBZLUNSX-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylmethylsulfone is an organic compound with the molecular formula C₉H₁₂O₄S and a molecular weight of 216.25 g/mol . It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a methylsulfone group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenylmethylsulfone typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium sulfinate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfinate anion attacks the benzyl chloride, resulting in the formation of the desired sulfone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenylmethylsulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenylmethylsulfones.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylmethylsulfide: Similar structure but with a sulfide group instead of a sulfone.

    3,4-Dimethoxyphenylmethanol: Contains a hydroxyl group instead of a sulfone.

    3,4-Dimethoxyphenylacetic acid: Features a carboxylic acid group instead of a sulfone.

Uniqueness

3,4-Dimethoxyphenylmethylsulfone is unique due to its specific combination of methoxy and sulfone groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2-dimethoxy-4-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-12-8-5-4-7(14(3,10)11)6-9(8)13-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPKJEPBZLUNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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